6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and a nitrophenyl group attached to the triazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-nitrophenylhydrazinecarbodithioate. This intermediate is then cyclized with hydrazonoyl chloride derivatives under basic conditions to yield the desired triazolothiadiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolothiadiazine derivatives.
Scientific Research Applications
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research:
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea . The inhibition occurs through competitive binding at the enzyme’s active site, preventing the substrate from accessing the catalytic residues. Additionally, the compound’s nitrophenyl group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazole rings.
1,3,4-Thiadiazole derivatives: These compounds lack the fused triazole ring but exhibit similar biological activities.
Triazolopyrimidines: These compounds have a fused triazole and pyrimidine ring system and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
22184-42-5 |
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Molecular Formula |
C10H7N5O2S |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C10H7N5O2S/c16-15(17)8-3-1-7(2-4-8)9-5-18-10-12-11-6-14(10)13-9/h1-4,6H,5H2 |
InChI Key |
JCTWTQOYPUKPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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